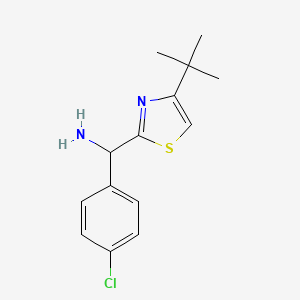

(4-tert-butyl-1,3-thiazol-2-yl)(4-chlorophenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 184839-20-1 . It has a molecular weight of 170.28 . The IUPAC name for this compound is the same as the common name .

Molecular Structure Analysis

The InChI code for “(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is 1S/C8H14N2S/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 .Physical and Chemical Properties Analysis

“(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is a liquid at room temperature . It has a boiling point of 239.6±23.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Novel ambient-temperature synthesis methods have been reported for compounds with tert-butyl and chlorophenyl groups, indicating advancements in synthetic chemistry that could be applicable to (4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine. Such methods involve condensation reactions that yield high purity products, showcasing the versatility of these chemical groups in synthesis processes (Becerra, Cobo, & Castillo, 2021).

Material Science and Organic Electronics

- Studies on thiazolo[5,4-d]thiazole derivatives have shown their utility in excited-state intramolecular proton transfer (ESIPT) reactions, leading to applications in organic light-emitting diodes (OLEDs) and white organic light-emitting diodes (WOLEDs). These materials demonstrate wide tunability in emission, from blue to yellow, including white-light luminescence, highlighting the potential of thiazolyl compounds in developing advanced photonic materials (Zhang et al., 2016).

Catalysis and Asymmetric Synthesis

- Tert-butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, demonstrating the importance of tert-butyl groups in facilitating nucleophilic additions and serving as powerful chiral directing groups. This underlines the potential utility of (4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine in asymmetric catalysis and synthesis of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Pharmaceutical Research and Development

- While specific applications in drug development for the target compound were not found, related research emphasizes the role of similar compounds in medicinal chemistry, such as their potential in stroke treatment and as antimicrobial agents. These findings suggest avenues for future research into the biological activities and therapeutic potentials of (4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine (Marco-Contelles, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2S/c1-14(2,3)11-8-18-13(17-11)12(16)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVELVVDYXZGAEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C(C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)

![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)

![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)

![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)

![2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2652959.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2652960.png)